molecular formula C11H9NOS B154426 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one CAS No. 10045-52-0

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one

Cat. No. B154426
CAS RN: 10045-52-0
M. Wt: 203.26 g/mol
InChI Key: ZOOGZFPRAKXWKI-UHFFFAOYSA-N
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Description

The compound 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related thiazole derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and pharmacological contexts.

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-component reactions, as seen in the one-pot synthesis method developed for 2-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]phenols, which could potentially be adapted for the synthesis of the compound . Another relevant synthesis approach is the Schiff base formation, as demonstrated in the synthesis of thiazole-based Schiff base derivatives . These methods highlight the versatility and adaptability of synthetic routes for thiazole compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically confirmed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV-Vis, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict vibrational modes, chemical shifts, and electronic properties, which are then compared with experimental data for validation .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring, as indicated by frontier orbital analysis, which suggests a higher sensitivity to nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be assessed through thermal analysis methods such as TG/DTA, which provide insights into the thermal stability and decomposition patterns of these compounds . The solubility, melting points, and other physicochemical characteristics are typically determined experimentally and can be influenced by the specific substituents and structural features of the thiazole ring.

Scientific Research Applications

Antioxidant Properties and QSAR Analysis

QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives revealed significant antioxidant activities. The study involved 14 derivatives and evaluated their antioxidant activities. The analysis highlighted the influence of molecular descriptors like electronic, steric, geometric, and energy parameters on antioxidant activity. Notably, the antioxidant activity was found to increase with specific changes in these parameters, such as decreasing area, molecular volume, lipophilicity, polarisation, and increasing the magnitude of the dipole moment. The study underscores the potential of these compounds for designing new antioxidants based on their molecular structure parameters (Drapak et al., 2019).

Synthesis and Antimicrobial Activity

Synthesis and Antimicrobial Activity of Some New 5-Arylazothiazole, Pyrazolo[1,5-a] Pyrimidine, [1,2,4]Triazolo[4,3-a]Pyrimidine, and Pyrimido[1,2-a]Benzimidazole Derivatives study showcased the synthesis of 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene from hydrazonoyl halides and 3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. The synthesized compounds demonstrated antimicrobial properties against various microorganisms, providing insights into the potential pharmaceutical applications of these compounds (Abdelhamid et al., 2010).

Anticancer Applications

Microwave-Assisted One-Pot Three Component Synthesis of Some Thiazolyl(Hydrazonoethyl)Thiazoles as Potential Anti-Breast Cancer Agents explored the synthesis of novel thiazole derivatives as potential anti-breast cancer agents. The study used 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block. The synthesized compounds were tested against MCF-7 tumor cells, revealing promising activities of five compounds. This research provides a basis for further exploration of these compounds as potential cancer therapeutics (Mahmoud et al., 2021).

properties

IUPAC Name

1-(2-phenyl-1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGZFPRAKXWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345490
Record name 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one

CAS RN

10045-52-0
Record name 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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